molecular formula C20H20N4S B5155942 N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide

N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide

Cat. No.: B5155942
M. Wt: 348.5 g/mol
InChI Key: PWLHHBDSURTHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide typically involves the reaction of 2,3-dimethylquinoxaline with 2-methyl-2,3-dihydroindole-1-carbothioamide under specific conditions. One common method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents like ethanol or water and catalysts such as bentonite clay to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave reactors to ensure consistent and high-yield production. The use of eco-friendly solvents and recyclable catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, depending on its structural configuration. The pathways involved often include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide stands out due to its unique combination of a quinoxaline core with a dihydroindole and carbothioamide group

Properties

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c1-12-10-15-6-4-5-7-19(15)24(12)20(25)23-16-8-9-17-18(11-16)22-14(3)13(2)21-17/h4-9,11-12H,10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLHHBDSURTHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=S)NC3=CC4=NC(=C(N=C4C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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